molecular formula C22H21N3O4 B557463 Fmoc-his(1-me)-oh CAS No. 202920-22-7

Fmoc-his(1-me)-oh

Cat. No. B557463
CAS RN: 202920-22-7
M. Wt: 391.4 g/mol
InChI Key: SLWOFHRSEVVUHM-FQEVSTJZSA-N
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Description

Fmoc-1-methyl-L-histidine: is a derivative of the amino acid histidine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group is used to protect the amino group of histidine during the synthesis process, preventing unwanted side reactions .

Scientific Research Applications

Chemistry: Fmoc-1-methyl-L-histidine is widely used in the synthesis of peptides and proteins. It serves as a building block for the incorporation of 1-methylhistidine residues into peptides, which can be used to study protein structure and function .

Biology: In biological research, peptides containing 1-methylhistidine are used to investigate the role of histidine methylation in protein function and regulation. This modification can affect protein-protein interactions, enzyme activity, and signal transduction pathways .

Medicine: Fmoc-1-methyl-L-histidine is used in the development of peptide-based therapeutics. Peptides containing this compound can be designed to target specific proteins or receptors, offering potential treatments for various diseases .

Industry: In the pharmaceutical industry, Fmoc-1-methyl-L-histidine is used in the production of peptide drugs. It is also used in the development of diagnostic tools and assays .

Mechanism of Action

The mechanism of action of Fmoc-1-methyl-L-histidine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of histidine during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, yielding the desired peptide .

Future Directions

Histidine residues have been found to modulate the amyloid-like assembly of peptide nanomaterials and confer enzyme-like activity . This finding highlights the potential of histidine as a modulator in the amyloid-like assembly of peptide nanomaterials exerting enzyme-like catalysis . This could open up new avenues for the development of novel nanomaterials with unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-1-methyl-L-histidine typically involves the protection of the amino group of 1-methyl-L-histidine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of Fmoc-1-methyl-L-histidine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-1-methyl-L-histidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF.

    Coupling: HBTU or DIC in DMF or DCM.

Major Products Formed:

Comparison with Similar Compounds

Similar Compounds:

  • Fmoc-3-methyl-L-histidine
  • Fmoc-His (Trt)-OH
  • Fmoc-His (MBom)-OH

Comparison: Fmoc-1-methyl-L-histidine is unique in its ability to incorporate 1-methylhistidine residues into peptides. This modification can affect the properties of the resulting peptides, such as their stability, solubility, and biological activity. Compared to other similar compounds, Fmoc-1-methyl-L-histidine offers distinct advantages in the study of histidine methylation and its effects on protein function .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-25-11-14(23-13-25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWOFHRSEVVUHM-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426689
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202920-22-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202920-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N1-methyl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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